molecular formula C8H5ClN2O2 B2559748 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 85929-41-5

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B2559748
CAS No.: 85929-41-5
M. Wt: 196.59
InChI Key: FXHVMBKWFKRQHP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom on the phenyl ring enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and a heterocyclic ring, but it has a thiadiazole ring instead of an oxadiazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains a thiol group instead of a carbonyl group.

Uniqueness

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound belonging to the oxadiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • CAS Number : 85929-41-5
  • Molecular Weight : 182.59 g/mol

The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The compound's mechanism involves the inhibition of cell wall synthesis in bacteria, leading to antimicrobial effects .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results highlight the compound's potential as an antimicrobial agent in therapeutic applications.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against cancer cell lines. A study evaluated its cytotoxicity using the MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HeLa25.1
MCF-735.0

The IC50 values indicate that the compound exhibits considerable cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for cell wall synthesis in bacteria and disrupt essential biochemical pathways in cancer cells. For instance, it may bind to the active sites of enzymes involved in cellular processes, thereby inhibiting their activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives, including this compound:

  • Antimicrobial Study : Dhumal et al. (2016) reported that oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium bovis BCG. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Cytotoxic Evaluation : In a study by Mahy et al. (2020), various oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines. The results indicated that certain derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin .

Properties

IUPAC Name

5-(3-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHVMBKWFKRQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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